O-乙酰莨菪碱

描述

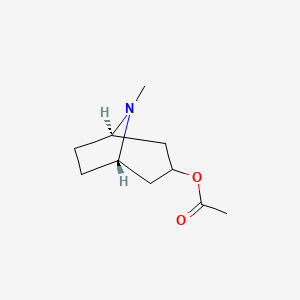

O-acetyltropine is a chemical compound classified as an O-acyltropine, where the acyl group is acetyl. It is a derivative of tropine, a bicyclic organic compound. The molecular formula of O-acetyltropine is C10H17NO2, and it has a molecular weight of 183.25 g/mol . This compound is known for its role as a metabolite in certain biological systems, including mice .

科学研究应用

O-acetyltropine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex tropane alkaloids.

Biology: Studies involving metabolic pathways in organisms, particularly in the context of tropane alkaloid metabolism.

Medicine: Research into its potential pharmacological effects and its role as a precursor to other bioactive compounds.

Industry: Utilized in the production of certain pharmaceuticals and as a chemical intermediate in organic synthesis

作用机制

Target of Action

O-Acetyltropine, also known as Acetyltropine, is a derivative of Atropine . Atropine is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters . Therefore, it’s reasonable to infer that O-Acetyltropine may also target muscarinic receptors.

Mode of Action

Atropine works by inhibiting the parasympathetic nervous system, which is primarily responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities . By blocking the action of acetylcholine at muscarinic receptors, Atropine serves as a treatment for poisoning by organophosphorus insecticides and nerve agents . It’s plausible that O-Acetyltropine may have a similar mode of action.

Biochemical Pathways

Atropine is known to impact the pathways related to the neurotransmitter acetylcholine and its interaction with muscarinic receptors .

Pharmacokinetics

Atropine, a related compound, is known to have a bioavailability of 25%, and it is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of Atropine are noratropine, atropin-n-oxide, tropine, and tropic acid

Result of Action

Based on the effects of atropine, it can be inferred that o-acetyltropine may cause dry mouth, abnormally large pupils, urinary retention, constipation, and a fast heart rate . These effects are due to the inhibition of the parasympathetic nervous system .

Action Environment

It’s known that the metabolism of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

准备方法

Synthetic Routes and Reaction Conditions: O-acetyltropine can be synthesized through the esterification of tropine with acetic anhydride or acetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of O-acetyltropine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process can be optimized by controlling the temperature, pressure, and reactant concentrations to maximize the efficiency of the esterification reaction .

化学反应分析

Types of Reactions: O-acetyltropine undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, O-acetyltropine can hydrolyze to form tropine and acetic acid.

Oxidation: Oxidizing agents can convert O-acetyltropine into its corresponding N-oxide derivative.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as alcohols or amines under mild conditions.

Major Products Formed:

Hydrolysis: Tropine and acetic acid.

Oxidation: N-oxide derivatives.

Substitution: Various esters depending on the nucleophile used.

相似化合物的比较

Atropine: A well-known tropane alkaloid with similar structural features but different pharmacological properties.

Scopolamine: Another tropane alkaloid with distinct effects on the central nervous system.

Hyoscyamine: Structurally similar but with different stereochemistry and biological activity

Uniqueness of O-acetyltropine: O-acetyltropine is unique due to its specific acetyl group, which influences its reactivity and interaction with biological targets. Unlike atropine and scopolamine, O-acetyltropine is primarily studied for its role in metabolic pathways and as an intermediate in synthetic chemistry .

生物活性

O-acetyltropine is a tropane alkaloid derived from the solanaceous plants, particularly those within the Atropa and Hyoscyamus genera. This compound has garnered attention due to its diverse biological activities, including its potential therapeutic applications and its effects on neurotransmission. This article aims to explore the biological activity of O-acetyltropine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

O-acetyltropine is characterized by its tropane ring structure with an acetyl group attached to the hydroxyl group at the 3-position. This modification influences its pharmacological profile, enhancing its lipophilicity and potentially altering its interaction with various biological targets.

Antimicrobial Activity

Research indicates that O-acetyltropine exhibits significant antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) values of various tropane alkaloids against several bacterial and fungal strains. The results are summarized in Table 1.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that O-acetyltropine has moderate to good antimicrobial activity, which could be leveraged in developing new antimicrobial agents .

Neuropharmacological Effects

O-acetyltropine acts primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), influencing neurotransmission in the central nervous system (CNS). Its effects can be compared to those of atropine, another well-known tropane alkaloid.

- Mechanism of Action : O-acetyltropine inhibits acetylcholine at mAChRs, which can lead to decreased parasympathetic activity.

- Clinical Implications : This property makes it potentially useful in treating conditions characterized by excessive cholinergic activity, such as certain types of poisoning or overactive secretory responses.

Case Study 1: Anticholinergic Poisoning

In a clinical scenario involving a patient with anticholinergic poisoning, O-acetyltropine was administered as part of the treatment protocol to alleviate symptoms such as tachycardia and hallucinations caused by excessive acetylcholine receptor stimulation . The rapid onset of action noted in this case highlights the compound's effectiveness in acute settings.

Case Study 2: Neurological Disorders

A study involving patients with neurological disorders indicated that O-acetyltropine may help manage symptoms related to neuromuscular transmission disorders by modulating cholinergic signaling pathways . Patients showed improved outcomes when treated with derivatives of tropane alkaloids, suggesting a promising avenue for further research.

Toxicology and Safety Profile

Despite its therapeutic potential, the safety profile of O-acetyltropine must be carefully considered. Tropane alkaloids can exhibit dose-dependent adverse effects, including:

- Cardiovascular Effects : Tachycardia and hypertension.

- CNS Effects : Drowsiness, confusion, and in severe cases, hallucinations.

- Gastrointestinal Effects : Dry mouth and constipation.

Monitoring for these effects is crucial during clinical use .

属性

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIDMOWWLBGYPG-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317613 | |

| Record name | Acetyltropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3423-27-6 | |

| Record name | 3-Acetyltropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Acetyltropine in Datura plants?

A: Acetyltropine is considered an intermediate in the biosynthesis of tropane alkaloids within Datura species. Research indicates that it is formed from tropine through acetylation. [] This compound plays a crucial role in the metabolic pathway leading to more complex tropane alkaloids like hyoscyamine and scopolamine, known for their anticholinergic properties.

Q2: Has the formation of Acetyltropine been observed in laboratory settings?

A: Yes, researchers have successfully induced the formation of Acetyltropine in controlled environments. One study demonstrated the production of Acetyltropine in Datura innoxia Mill root cultures. [] Additionally, another study observed the formation of Acetyltropine in Datura callus cultures. [] These findings highlight the feasibility of studying tropane alkaloid biosynthesis in vitro, potentially paving the way for more controlled production methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。